2,4-Dichloropyrido[2,3-d]pyrimidine
Overview
Description
2,4-Dichloropyrido[2,3-d]pyrimidine is a chemical compound with the linear formula C7H3Cl2N3 . It has a molecular weight of 200.02 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyrido[2,3-d]pyrimidine is characterized by a pyridopyrimidine moiety . The InChI code isInChI=1S/C7H3Cl2N3/c8-5-4-2-1-3-10-6 (4)12-7 (9)11-5/h1-3H
. The Canonical SMILES is C1=CC2=C (N=C1)N=C (N=C2Cl)Cl
. Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloropyrido[2,3-d]pyrimidine are not available, it’s known that pyrimidine compounds can undergo effective one-pot, regioselective double Suzuki coupling reactions to yield diarylated pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloropyrido[2,3-d]pyrimidine include a molecular weight of 200.02 g/mol, XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 198.9704025 g/mol, Monoisotopic Mass of 198.9704025 g/mol, Topological Polar Surface Area of 38.7 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Scientific Research Applications
1. Anti-Inflammatory Applications
- Methods of Application: The synthesis of pyrimidines is achieved through various methods, including 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary of Application: Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor effects. They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, and others .
- Results or Outcomes: The review suggests that pyrido[2,3-d]pyrimidines can be effective anticancer agents, and can help scientists design new selective, effective, and safe anticancer agents .
3. PARP-1 Inhibitor
- Summary of Application: A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized as potential inhibitors against PARP-1 .
- Results or Outcomes: The newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
4. Dihydrofolate Reductase (DHFR) Inhibitor
- Summary of Application: Piritrexim, a pyrido[2,3-d]pyrimidine derivative, has been found to inhibit dihydrofolate reductase (DHFR) and showed good antitumor effects .
- Results or Outcomes: Piritrexim showed good antitumor effects on the carcinosarcoma in rats .
5. Antioxidant Applications
- Summary of Application: Pyrimidines, including 2,4-Dichloropyrido[2,3-d]pyrimidine, have been found to have antioxidant effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The synthesis of pyrimidines is achieved through various methods, including 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
6. Anticonvulsant Applications
- Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including anticonvulsant effects .
- Results or Outcomes: This review suggests that pyrido[2,3-d]pyrimidines can be effective anticonvulsant agents, and can help scientists design new selective, effective, and safe anticonvulsant agents .
7. Antibacterial Applications
- Summary of Application: Pyrimidines, including 2,4-Dichloropyrido[2,3-d]pyrimidine, have been found to have antibacterial effects .
- Methods of Application: The synthesis of pyrimidines is achieved through various methods, including 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
8. Antipyretic Applications
- Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antipyretic activities .
- Results or Outcomes: This review suggests that pyrido[2,3-d]pyrimidines can be effective antipyretic agents, and can help scientists design new selective, effective, and safe antipyretic agents .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloropyrido[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSZGYDLUPWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623542 | |
Record name | 2,4-Dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrido[2,3-d]pyrimidine | |
CAS RN |
126728-20-9 | |
Record name | 2,4-Dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-pyrido[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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